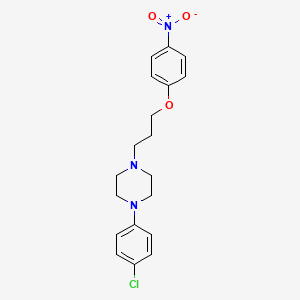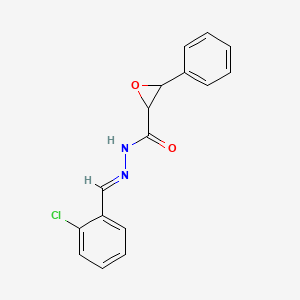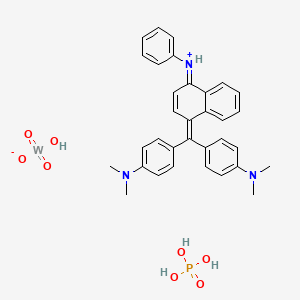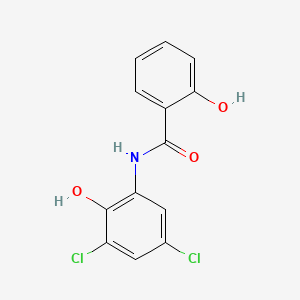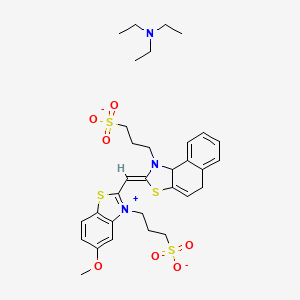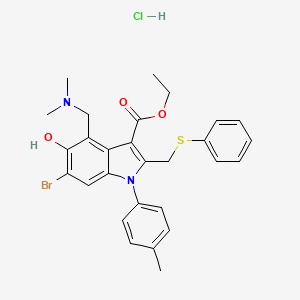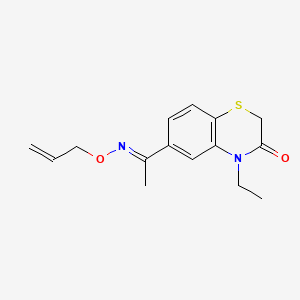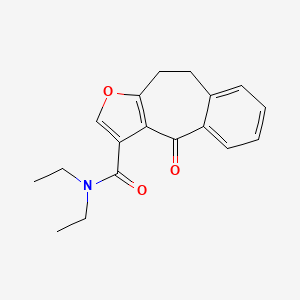
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a dihydroxyhexyl chain, and a methyl group attached to a purine core. The purine core is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a butyl halide, followed by the introduction of the dihydroxyhexyl chain through a series of reactions including oxidation and reduction steps. The final step often involves the methylation of the purine core to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxyhexyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The purine core can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or ammonia (NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyhexyl chain can yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
科学的研究の応用
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The purine core can bind to enzymes and receptors, modulating their activity. The dihydroxyhexyl chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine core.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and dihydroxyhexyl groups differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
特性
CAS番号 |
86257-14-9 |
|---|---|
分子式 |
C16H26N4O4 |
分子量 |
338.40 g/mol |
IUPAC名 |
1-butyl-7-(5,6-dihydroxyhexyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H26N4O4/c1-3-4-9-20-15(23)13-14(18(2)16(20)24)17-11-19(13)8-6-5-7-12(22)10-21/h11-12,21-22H,3-10H2,1-2H3 |
InChIキー |
NFGVXOQLSPGOEO-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




